Ethyl 4-methyl-3-((4-(methylsulfinyl)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate
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Overview
Description
Ethyl 4-methyl-3-[2-(4-methylsulfinylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate is a complex organic compound that features a unique combination of functional groups, including a benzoate ester, a thienopyrimidine moiety, and a sulfoxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-3-[2-(4-methylsulfinylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thienopyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amidine.
Introduction of the ethynyl group: This step often involves a Sonogashira coupling reaction, where an ethynyl group is introduced using a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-3-[2-(4-methylsulfinylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for sulfoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the sulfoxide group.
Substitution: Palladium catalysts for Sonogashira coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfoxide group would yield the corresponding sulfone, while reduction would yield the sulfide.
Scientific Research Applications
Ethyl 4-methyl-3-[2-(4-methylsulfinylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the thienopyrimidine moiety make this compound a candidate for use in organic electronics and photovoltaics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly those containing heterocyclic structures.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-3-[2-(4-methylsulfinylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The thienopyrimidine moiety is known to interact with various biological targets, including kinases and other enzymes involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-3-[2-(4-methylthio)thieno[3,2-d]pyrimidin-7-yl]ethynyl]benzoate: Similar structure but with a thioether group instead of a sulfoxide.
Ethyl 4-methyl-3-[2-(4-methylsulfonylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate: Similar structure but with a sulfone group instead of a sulfoxide.
Uniqueness
The presence of the sulfoxide group in ethyl 4-methyl-3-[2-(4-methylsulfinylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with thioether or sulfone groups.
Properties
Molecular Formula |
C19H16N2O3S2 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
ethyl 4-methyl-3-[2-(4-methylsulfinylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate |
InChI |
InChI=1S/C19H16N2O3S2/c1-4-24-19(22)14-6-5-12(2)13(9-14)7-8-15-10-25-17-16(15)20-11-21-18(17)26(3)23/h5-6,9-11H,4H2,1-3H3 |
InChI Key |
CDKIOYZLFMUQTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)C#CC2=CSC3=C2N=CN=C3S(=O)C |
Origin of Product |
United States |
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